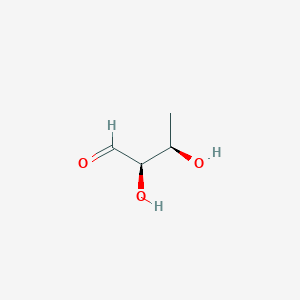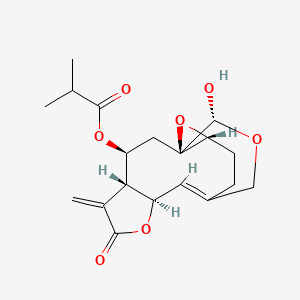![molecular formula C15H15N3O4 B1236688 (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid is a complex organic compound that belongs to the class of hydrazones and quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
The synthesis of (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid typically involves the reaction of 4-methylquinoline-2-carbaldehyde with hydrazine derivatives, followed by the condensation with pentanedioic acid. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other hydrazone derivatives.
Applications De Recherche Scientifique
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Due to its biological activities, it is explored for therapeutic applications, including the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with cellular proteins, disrupting their function and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid can be compared with other quinoline and hydrazone derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core structure but differ in their side chains and biological activities.
Hydrazone Derivatives: Similar compounds include hydrazone-Schiff bases and other hydrazide-based molecules, which exhibit a range of biological activities and synthetic applications.
Propriétés
Formule moléculaire |
C15H15N3O4 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid |
InChI |
InChI=1S/C15H15N3O4/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-17-12(15(21)22)6-7-14(19)20/h2-5,8H,6-7H2,1H3,(H,16,18)(H,19,20)(H,21,22)/b17-12- |
Clé InChI |
UDHWXDSRBZYMPZ-ATVHPVEESA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
SMILES isomérique |
CC1=CC(=NC2=CC=CC=C12)N/N=C(/CCC(=O)O)\C(=O)O |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)NN=C(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)

![(10S,13R,17R)-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236613.png)




![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)





